2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
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Overview
Description
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: is a chemical compound with the molecular formula C11H5ClF3NO2 and a molecular weight of 275.61 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the singly formylated product . Careful temperature control is essential to achieve an adequate yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the chloro group.
Condensation Reactions: Forms amides when reacted with substituted carboxylic acids in the presence of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA).
Common Reagents and Conditions:
Vilsmeier Reagent: Used in the initial synthesis.
EDC and TEA: Used in condensation reactions to form amides.
Major Products:
Scientific Research Applications
Chemistry: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is used in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry .
Biology and Medicine: This compound is a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: It is used in the development of materials with specific electronic properties, making it valuable in material science .
Mechanism of Action
The mechanism of action for 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is not extensively documented. its reactivity is primarily due to the presence of the chloro and trifluoromethoxy groups, which influence its chemical behavior .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but lacks the trifluoromethoxy group.
2-Chloro-7-(diethylamino)quinoline-3-carbaldehyde: Similar structure but with a diethylamino group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde imparts unique electronic properties, making it distinct from other quinoline derivatives .
Properties
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACEIOQUUWABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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